Absence of Comparator-Based Biological Activity Data for CAS 58113-07-8
No primary literature, patent, or authoritative database was found providing quantitative biological activity data (e.g., IC50, EC50, Ki, % inhibition) for CAS 58113-07-8 in any assay system, let alone in a head-to-head comparison against a defined structural analog. While broader benzimidazole-pyrazole class members have reported activities (e.g., AT9283 inhibits Aurora A/B with IC50 values ≤3 nM), such data cannot be extrapolated to CAS 58113-07-8 [1]. Therefore, no specific differentiation claim can be substantiated.
| Evidence Dimension | Inhibitory activity against Aurora A/B kinases |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | AT9283 (pyrazole-benzimidazole analog) IC50 ≤3 nM |
| Quantified Difference | Not calculable; data absent for target compound |
| Conditions | Not available for target compound |
Why This Matters
Without target-specific data, no evidence supports the selection of CAS 58113-07-8 over any in-class analog for biological applications; procurement must be based on structural identity. [1]
- [1] Astex Therapeutics. (2009). AT-9283: a multi-targeted kinase inhibitor. Practical Fragments Blog. (Referencing patent and clinical data). View Source
